molecular formula C13H25Cl2NO3 B12714878 [3-Chloro-2-hydroxypropyl]diethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chloride CAS No. 93804-78-5

[3-Chloro-2-hydroxypropyl]diethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chloride

Cat. No.: B12714878
CAS No.: 93804-78-5
M. Wt: 314.2 g/mol
InChI Key: UBFIULPXXGFOHV-UHFFFAOYSA-M
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Description

This quaternary ammonium compound (CAS: 18409-20-6, registered 31/05/2018 ) features a complex structure combining a 3-chloro-2-hydroxypropyl group, diethylamine, and a 2-methyl-1-oxoallyloxyethyl moiety. Its molecular formula is C₁₄H₂₆Cl₂NO₃, with a molar mass of approximately 343.28 g/mol (inferred from analogous structures in ). The compound’s amphiphilic nature arises from its hydrophilic quaternary ammonium center and hydrophobic alkyl/allyl substituents, making it suitable for applications in polymer modification, drug delivery, or water treatment .

Properties

CAS No.

93804-78-5

Molecular Formula

C13H25Cl2NO3

Molecular Weight

314.2 g/mol

IUPAC Name

(3-chloro-2-hydroxypropyl)-diethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride

InChI

InChI=1S/C13H25ClNO3.ClH/c1-5-15(6-2,10-12(16)9-14)7-8-18-13(17)11(3)4;/h12,16H,3,5-10H2,1-2,4H3;1H/q+1;/p-1

InChI Key

UBFIULPXXGFOHV-UHFFFAOYSA-M

Canonical SMILES

CC[N+](CC)(CCOC(=O)C(=C)C)CC(CCl)O.[Cl-]

Origin of Product

United States

Preparation Methods

Raw Materials and Reaction Conditions

Reaction Parameters

  • Temperature: 5–40 °C, optimally 23–28 °C.
  • pH: Controlled between 6.5 and 9.5, preferably 7–8.
  • Reaction time: 1.5–4.5 hours, typically around 2 hours.
  • Catalyst loading: 0.01–10% by weight of total feed, optimally 0.1–3%.

Reaction Mechanism and Outcomes

The reaction proceeds via nucleophilic attack of the amine on the epoxide ring of epoxy chloropropane, forming the 3-chloro-2-hydroxypropyl ammonium intermediate. The presence of quaternary ammonium salt catalysts suppresses side reactions such as hydrolysis or polymerization, enhancing yield and purity.

Representative Experimental Data

Entry Temp (°C) Time (hr) pH Catalyst Type Catalyst % Yield (%) Purity (%)
1 24 2.0 7.5 Dodecylbenzyl alkyl dimethyl ammonium chloride 2.0 98 99
2 22 1.5 7.5 Dodecyl trimethyl ammonium chloride + CHPTMA 3.0 96.3 97
3 37 2.5 6.5 CHPTMA 0.8 96.3 97
4 20 2.0 8.0 CHPTMA 1.2 98.6 99
5 6 4.25 7.0 CHPTMA 1.6 96.3 98

Note: CHPTMA = 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride used as catalyst.

These data demonstrate that mild temperatures and near-neutral pH with appropriate catalyst loading yield high purity (>97%) and high yield (>96%) products.

Functionalization with 2-[(2-methyl-1-oxoallyl)oxy]ethyl Group

The second key step involves introducing the 2-[(2-methyl-1-oxoallyl)oxy]ethyl substituent onto the ammonium center, typically via esterification or nucleophilic substitution reactions involving methacryloyl derivatives.

Raw Materials

  • The 3-chloro-2-hydroxypropyl ammonium intermediate.
  • Methacryloyl chloride or methacrylic anhydride as the source of the 2-methyl-1-oxoallyl group.
  • Suitable base or catalyst to promote esterification.

Reaction Conditions

  • Controlled temperature to avoid polymerization of the methacryloyl group.
  • Use of inert atmosphere to prevent oxidation.
  • Solvent choice to ensure solubility and reaction efficiency.

Outcome

The reaction yields the target quaternary ammonium salt with the methacryloyl functional group, which imparts polymerizable properties and enhanced reactivity.

Purification and Characterization

  • The product is typically isolated by distillation under reduced pressure to remove water and volatile impurities.
  • Crystallization or precipitation yields a white solid with purity >97%.
  • Analytical techniques such as NMR, IR, and mass spectrometry confirm structure and purity.
  • Yield is generally above 97%, with minimal chlorinated byproducts due to optimized reaction conditions.

Summary Table of Preparation Parameters

Step Raw Materials Conditions Catalyst Yield (%) Purity (%)
Formation of 3-chloro-2-hydroxypropyl ammonium Epoxy chloropropane, diethylamine, HCl, water 23–28 °C, pH 7–8, 1.5–4.5 hr Quaternary ammonium salts (0.1–3%) >97 >97
Functionalization with methacryloyl group 3-chloro-2-hydroxypropyl ammonium, methacryloyl chloride Controlled temp, inert atmosphere Base catalyst (e.g., triethylamine) High High
Purification Distillation, crystallization Reduced pressure None >97

Research Findings and Advantages

  • Use of quaternary ammonium salt catalysts significantly improves reaction rate and selectivity.
  • Mild reaction conditions (ambient temperature, near-neutral pH) reduce energy consumption and equipment corrosion.
  • High yield and purity minimize downstream purification costs.
  • The method suppresses formation of unwanted chlorinated byproducts such as 1,3-dichloropropanediol.
  • The final product is suitable for use as a cationic surfactant, polymerizable intermediate, or dyeing auxiliary.

Chemical Reactions Analysis

Types of Reactions

[3-Chloro-2-hydroxypropyl]diethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.

    Addition Reactions: The double bond in the 2-[(2-methyl-1-oxoallyl)oxy]ethyl group allows for addition reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide for substitution reactions and hydrogen chloride for addition reactions. The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include substituted derivatives and addition products, which can be further utilized in various applications .

Scientific Research Applications

Polymer Synthesis

One of the primary applications of this compound is in the synthesis of cationic polymers. It is utilized in the modification of natural and synthetic polymers, enhancing their properties for various industrial applications.

Cationic Modification of Polymers

The compound is effective in the cationization of cellulose and other polysaccharides, which improves their solubility and reactivity. This modification is crucial for applications in:

  • Textiles : Enhancing dye uptake and fabric performance.
  • Coatings : Improving adhesion and durability of coatings on various substrates.

Case Study: Polymer Development

A study demonstrated that using [3-Chloro-2-hydroxypropyl]diethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chloride in the synthesis of polyacrylic acid copolymers resulted in materials with superior mechanical properties compared to unmodified polymers .

Textile Industry Applications

In the textile industry, this compound plays a significant role in the treatment and finishing processes of fabrics.

Cationic Treatment

The compound is used for cationic modification of textile fibers, which enhances their compatibility with anionic dyes, leading to improved color fastness and vibrancy.

Example Application

A practical application involved treating cotton fabrics with the compound to enhance dye uptake, resulting in a significant increase in color intensity while maintaining fabric integrity .

Biocidal Properties

The biocidal properties of this compound have been explored for its potential use as a disinfectant and antimicrobial agent.

Antimicrobial Efficacy

Research indicates that this compound exhibits significant antimicrobial activity against a range of bacteria and fungi, making it suitable for use in:

  • Healthcare Settings : As a disinfectant for surfaces and medical equipment.
  • Household Products : In formulations aimed at reducing microbial contamination.

Case Study: Efficacy Testing

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli, demonstrating effective microbial reduction within minutes of application .

Safety and Toxicological Considerations

While the applications are promising, safety evaluations are crucial due to potential toxicity concerns associated with quaternary ammonium compounds.

Toxicological Evaluations

Toxicological assessments indicate that exposure to high concentrations may lead to adverse effects such as respiratory irritation and skin sensitization . Therefore, appropriate handling guidelines must be established to mitigate risks.

Mechanism of Action

The mechanism of action of [3-Chloro-2-hydroxypropyl]diethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chloride involves its interaction with negatively charged surfaces and molecules. The cationic nature of the compound allows it to bind to anionic sites, leading to various effects such as antimicrobial activity and enhanced adhesion properties . The molecular targets include cell membranes and other negatively charged biomolecules .

Comparison with Similar Compounds

Structural Variations and Key Properties

The table below highlights critical differences between the target compound and analogous quaternary ammonium salts:

Compound Name (CAS) Molecular Formula Substituent Variations Molecular Weight (g/mol) Key Applications/Properties
[Target] [3-Chloro-2-hydroxypropyl]diethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chloride (18409-20-6) C₁₄H₂₆Cl₂NO₃ 3-chloro-2-hydroxypropyl, diethyl, methyl-oxoallyloxyethyl ~343.28 Suspected environmental contaminant ; potential polymer modifier
[3-(Dodecyloxy)-2-hydroxypropyl]diethyl[...]ammonium chloride (93804-70-7) C₂₄H₄₈ClNO₄ Dodecyloxy group replaces chloro-hydroxypropyl 450.095 Self-aggregation for drug delivery
Benzyldiethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chloride (N/A) C₁₇H₂₆ClNO₂ Benzyl group replaces 3-chloro-2-hydroxypropyl 311.85 Antimicrobial applications (inferred)
(2-(Diethylamino)ethyl)dimethyl[...]ammonium chloride hydrochloride (62470-85-3) C₁₃H₂₈Cl₂N₂O₂ Diethylaminoethyl and dimethyl groups 327.28 High water solubility (hydrochloride salt)
N-(3-Chloro-2-hydroxypropyl) trimethylammonium chloride (N/A) C₆H₁₅Cl₂NO Trimethylamine replaces diethyl group 212.10 Chitosan etherification for solubility enhancement

Functional and Application Differences

  • Hydrophobicity vs. Hydrophilicity :

    • The target compound’s 3-chloro-2-hydroxypropyl group enhances hydrophilicity compared to the dodecyloxy-substituted analog (93804-70-7), which has stronger hydrophobic self-aggregation properties .
    • The benzyl-substituted compound () exhibits aromatic hydrophobicity, likely favoring antimicrobial activity over solubility .
  • Reactivity in Polymer Modification :

    • N-(3-Chloro-2-hydroxypropyl) trimethylammonium chloride () is a well-documented etherifying agent for chitosan, improving solubility via quaternization. The target compound’s diethyl substituent may reduce charge density compared to trimethyl analogs, affecting ionic interactions in polymer matrices .
  • Environmental Impact :

    • The target compound was listed in a 2021 pan-continental water screening study (), suggesting environmental persistence. Its detection contrasts with smaller analogs (e.g., trimethyl derivatives), which may degrade faster due to lower molecular complexity .

Research Findings and Industrial Relevance

  • Drug Delivery: Amphiphilic analogs like 93804-70-7 form self-aggregating nanoparticles, while the target compound’s chloro-hydroxy group may enable pH-responsive behavior in biomedical applications .
  • Polymer Science : Diethyl-substituted ammonium salts (e.g., the target compound) offer tailored reactivity for modifying biopolymers like chitosan, though trimethyl derivatives remain more widely used for solubility enhancement .

Biological Activity

The compound [3-Chloro-2-hydroxypropyl]diethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chloride, with the CAS number 70729-70-3, is a quaternary ammonium salt that has garnered attention due to its potential biological activities. This article reviews its biological properties, including toxicity, mutagenicity, and applications in various fields.

  • Molecular Formula : C13H25ClN2O3
  • Molecular Weight : 292.80 g/mol
  • Structure : The compound features a quaternary ammonium structure, which is significant for its biological interactions.

1. Toxicity Studies

Toxicological evaluations have been conducted to assess the safety profile of this compound. In studies involving oral administration to Sprague-Dawley rats, the LD50 was determined to be approximately 4.15 mL/kg, indicating moderate acute toxicity. The substance exhibited signs of toxicity including lethargy and weight loss in treated groups .

Study Type Findings
Acute ToxicityLD50 of 4.15 mL/kg in rats .
Skin IrritationNot significantly irritating to skin or eyes .
SensitizationNo sensitizing potential observed in guinea pig tests .

2. Mutagenicity and Genotoxicity

The compound has been subjected to various mutagenicity tests:

  • Positive results were observed in the Salmonella/microsome assay, indicating potential gene mutations both with and without metabolic activation.
  • In chromosome aberration tests on human lymphocytes, the compound also tested positive for genotoxic effects .
Test System Results
Salmonella/microsome assayPositive for gene mutations
Chromosome aberration testPositive results in human lymphocytes
Mouse micronucleus testNot mutagenic

3. Applications in Antimicrobial Activity

The quaternary ammonium structure endows this compound with antimicrobial properties. It has been utilized as a cationic agent for cellulose cationization and other biopolymers, enhancing their antibacterial efficacy . Studies have shown that quaternized cellulose exhibits improved resistance to microbial colonization.

Case Study 1: Antimicrobial Efficacy

In a study published in Carbohydrate Research, this compound was evaluated for its antibacterial activity against various bacterial strains. The results indicated significant inhibition of growth for Gram-positive bacteria, suggesting its utility as an antimicrobial agent in textile applications.

Case Study 2: Quaternization of Chitosan Derivatives

Research demonstrated that quaternization of chitosan derivatives using this compound resulted in enhanced solubility and antibacterial properties. The modified chitosan exhibited effective bacterial inhibition, making it suitable for biomedical applications such as wound dressings and drug delivery systems.

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